9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)-
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Overview
Description
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- is a complex organic compound known for its distinctive structure and properties. This compound is a derivative of anthraquinone, characterized by the presence of amino and hydroxy groups at specific positions on the anthracenedione core. It is commonly used as an intermediate in the synthesis of dyes and pigments due to its vibrant color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- typically involves multiple steps. One common method includes the nitration of anthraquinone followed by reduction to introduce amino groups. The hydroxy groups are then introduced through hydroxylation reactions. The specific conditions, such as temperature, pressure, and solvents, vary depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The use of advanced catalysts and controlled reaction environments helps in achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into leuco forms, which are often used in dye applications.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents for oxidation. The conditions, such as temperature and pH, are carefully controlled to achieve the desired reaction outcomes .
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which are used in the synthesis of dyes, pigments, and other industrial chemicals .
Scientific Research Applications
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- involves its interaction with specific molecular targets. The amino and hydroxy groups play a crucial role in binding to enzymes and other proteins, affecting their function. This compound can inhibit certain enzymes, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Similar in structure but lacks the hydroxy and methylphenyl groups.
1,4-Diamino-9,10-anthracenedione: Another derivative with different substitution patterns.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Contains nitro groups instead of amino groups.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in scientific research exploring its potential biological activities .
Properties
CAS No. |
4702-65-2 |
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Molecular Formula |
C21H16N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-8-6-9(2-4-13(8)24)10-7-12(23)16-18(19(10)26)21(28)15-11(22)3-5-14(25)17(15)20(16)27/h2-7,24-26H,22-23H2,1H3 |
InChI Key |
WSZULUJFSWLUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N)O |
Origin of Product |
United States |
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